
2-methyl-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the thiadiazine dioxide class, a group known for their diverse biological activities and chemical properties. Thiadiazine dioxides are heterocyclic compounds containing sulfur and nitrogen in their ring structure, often synthesized for their potential pharmacological activities. Their synthesis and properties are subjects of ongoing research, contributing to fields such as medicinal chemistry and material science.
Synthesis Analysis
Synthesis approaches for thiadiazine dioxides typically involve multi-component reactions (MCRs), offering efficient pathways to a variety of heterocyclic compounds. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as a catalyst in the one-pot synthesis of pyran and pyrazole derivatives under aqueous conditions, showcasing the versatility and efficiency of synthesis strategies within this chemical family (Khazaei et al., 2015).
Molecular Structure Analysis
The molecular structure of thiadiazine dioxides is characterized by the presence of a thiadiazine ring, often in a 2H-configuration, and two oxygen atoms in a dioxide arrangement. This configuration contributes to the compound's chemical behavior and reactivity. Structural analyses, including X-ray crystallography, reveal extensive intramolecular and intermolecular hydrogen bonding, influencing the compound's stability and reactivity (Siddiqui et al., 2008).
Chemical Reactions and Properties
Thiadiazine dioxides undergo various chemical reactions, including ring expansion, cyclodehydration, and reactions with aryl isocyanates, leading to a diverse array of derivatives with potential biological activities. The chemical reactivity is significantly influenced by the thiadiazine core and the substituents attached to it, enabling the synthesis of compounds with tailored properties for specific applications (Marfat & Chambers, 1988).
科学的研究の応用
Chemical Reactivity and Synthesis
Studies have explored the reactivity of related chemical structures, leading to the development of novel compounds with potential applications in medicinal chemistry and materials science. For instance, reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases have been studied, highlighting the chemical versatility and potential for creating new molecules with varied biological activities (Remizov, Pevzner, & Petrov, 2019). Another study involved the synthesis of tetrahydrobenzo[b]thiophene derivatives, demonstrating the compound's role in generating new chemical entities through microwave irradiation, offering efficient pathways for pharmaceutical development (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Molecular Structure Analysis
The molecular structure in the solid state and in solution of similar compounds has been analyzed using techniques like X-Ray diffraction and NMR, providing insights into the structural basis for the reactivity and properties of these compounds. For example, the structure of nifurtimox and its analogs were solved, offering a foundation for understanding molecular interactions and designing new drugs with optimized properties (Foces-Foces, Cano, Claramunt, Fruchier, & Elguero, 2010).
Biological Activity Exploration
Research has also focused on evaluating the biological activities of related compounds, such as their genotoxic effects on human cells, which is crucial for assessing their safety and therapeutic potential. The genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human lymphocytes were investigated, demonstrating its potential for safe drug development (Avuloglu-Yilmaz, Yüzbaşıoğlu, Özçelik, Ersan, & Ünal, 2017).
Catalyst Development
Some derivatives have been applied as catalysts in chemical synthesis, illustrating the compound's utility in facilitating various chemical reactions. This application is exemplified by the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst for synthesizing pyran derivatives in aqueous media, showcasing its efficiency and alignment with green chemistry principles (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi-Zare, 2015).
特性
IUPAC Name |
2-methyl-1,1-dioxo-N-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1,2,6-thiadiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-17-12(14(18)15-9-10-4-2-6-21-10)8-11(16-23(17,19)20)13-5-3-7-22-13/h3,5,7-8,10H,2,4,6,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIREZBVIQUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=CS2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)
![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)
![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)
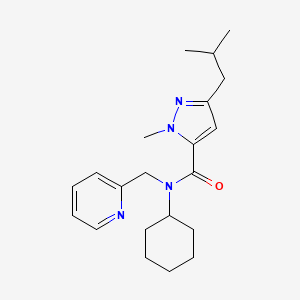
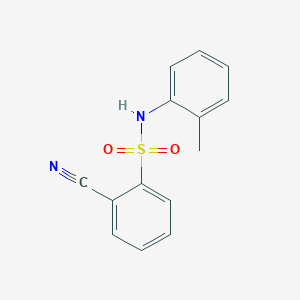
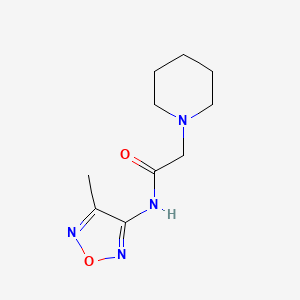
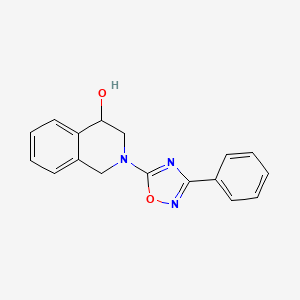
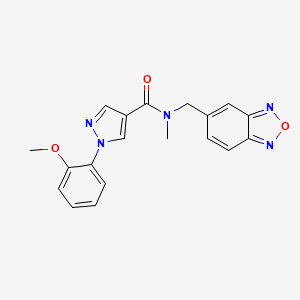
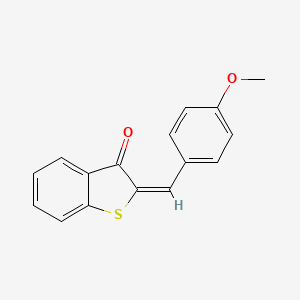
![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)

